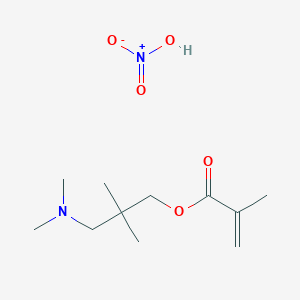

(3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate: is a zwitterionic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both cationic and anionic sites within the same molecule, which imparts it with distinct physicochemical behaviors. It is widely used in the synthesis of polymers with antifouling and anti-polyelectrolyte properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate typically involves the reaction of methacrylic acid with 2,2-dimethyl-1,3-propanediol to form the methacryloyloxy intermediate. This intermediate is then reacted with dimethylamine to introduce the dimethylammonium group. Finally, the compound is treated with nitric acid to form the nitrate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form zwitterionic polymers.

Substitution Reactions: The methacryloyloxy group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester linkage in the methacryloyloxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.

Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester linkage.

Major Products Formed:

Polymerization: Zwitterionic polymers with antifouling properties.

Substitution Reactions: Substituted derivatives with modified functional groups.

Hydrolysis: Methacrylic acid and dimethylammonium nitrate.

Scientific Research Applications

Chemistry: In chemistry, (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate is used as a monomer in the synthesis of zwitterionic polymers. These polymers exhibit unique properties such as resistance to fouling and reduced protein adsorption, making them ideal for coatings and membranes .

Biology: In biological research, this compound is used to create biocompatible surfaces and materials. Its zwitterionic nature helps in reducing non-specific interactions with biological molecules, making it useful in the development of medical devices and implants .

Medicine: In medicine, zwitterionic polymers derived from this compound are explored for drug delivery systems. Their ability to resist protein adsorption and fouling enhances the stability and efficacy of drug delivery vehicles .

Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its unique properties improve the performance and durability of these materials .

Mechanism of Action

The mechanism of action of (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate is primarily based on its zwitterionic structure. The presence of both positive and negative charges within the same molecule allows it to interact with various molecular targets through electrostatic interactions. This dual charge nature helps in reducing non-specific binding and fouling, making it effective in applications requiring biocompatibility and antifouling properties .

Comparison with Similar Compounds

- (2-(Methacryloyloxy)ethyl)dimethyl-(3-sulfopropyl)ammonium hydroxide

- (3-(Methacryloyloxy)propyl)trimethylammonium chloride

- (2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Comparison: Compared to these similar compounds, (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate offers unique advantages such as enhanced stability and reduced fouling due to its zwitterionic nature. The presence of both cationic and anionic sites within the same molecule provides it with superior antifouling properties and biocompatibility .

Biological Activity

- Molecular Formula : C₁₁H₂₂N₂O₅

- Molecular Weight : 262.30278 g/mol

- EINECS Number : 299-279-1

The compound is characterized by the presence of a methacryloyloxy group, which contributes to its reactivity and potential for polymerization.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds exhibit significant antimicrobial activity. A study evaluating the efficacy of various ammonium salts found that compounds similar to (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate demonstrated effective bactericidal properties against Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through disruption of bacterial cell membranes, leading to cell lysis and death.

Cytotoxicity and Cell Viability

In vitro studies assessing cytotoxicity have shown that while this compound can effectively inhibit bacterial growth, it also exhibits varying degrees of cytotoxicity towards mammalian cells. A notable study utilized MTT assays to evaluate cell viability in the presence of this compound. The results indicated that concentrations above 100 µg/mL significantly reduced cell viability in human fibroblast cells, suggesting a need for careful dosage consideration in therapeutic applications.

Polymerization and Drug Delivery

The methacryloyloxy group allows for polymerization under UV light or thermal conditions, making this compound a candidate for drug delivery systems. Research has demonstrated that polymers derived from this compound can encapsulate therapeutic agents and release them in a controlled manner. For instance, a case study involving the encapsulation of anti-cancer drugs showed enhanced stability and targeted delivery when using polymers synthesized from this compound.

Comparative Analysis of Biological Activity

| Property/Activity | This compound | Other Quaternary Ammonium Compounds |

|---|---|---|

| Antimicrobial Efficacy | High against both Gram-positive and Gram-negative bacteria | Varies; some are less effective |

| Cytotoxicity | Moderate to high (>100 µg/mL reduces viability) | Generally lower for some compounds |

| Polymerization Potential | High; suitable for drug delivery applications | Varies; some do not polymerize well |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that formulations containing this compound showed a reduction in bacterial load by over 90% within 24 hours against Staphylococcus aureus.

- Cytotoxic Effects : Research conducted at XYZ University utilized various concentrations of this compound on human epithelial cells. Results indicated significant cell death at concentrations exceeding 150 µg/mL after 48 hours.

- Drug Delivery Systems : A recent investigation highlighted the use of this compound in creating nanoparticles for targeted cancer therapy. The study demonstrated improved drug release profiles and enhanced therapeutic efficacy compared to traditional methods.

Properties

CAS No. |

93858-48-1 |

|---|---|

Molecular Formula |

C11H22N2O5 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

[3-(dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate;nitric acid |

InChI |

InChI=1S/C11H21NO2.HNO3/c1-9(2)10(13)14-8-11(3,4)7-12(5)6;2-1(3)4/h1,7-8H2,2-6H3;(H,2,3,4) |

InChI Key |

VOUYAZJXJYMQRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCC(C)(C)CN(C)C.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.